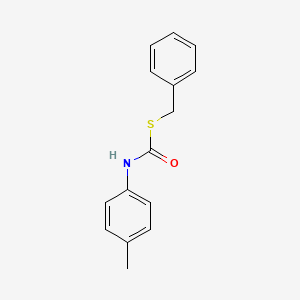
S-Benzyl (4-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl (4-methylphenyl)carbamothioate: is an organic compound characterized by the presence of a benzyl group attached to a carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl (4-methylphenyl)carbamothioate typically involves the reaction of benzyl chloride with 4-methylphenyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamothioate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Benzyl (4-methylphenyl)carbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamothioate bond and formation of corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like hydroxide or alkoxide ions replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: S-Benzyl (4-methylphenyl)carbamothioate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced durability or resistance to degradation.
Mécanisme D'action
The mechanism of action of S-Benzyl (4-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
- S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
- S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate
Uniqueness: S-Benzyl (4-methylphenyl)carbamothioate stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
112433-98-4 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
S-benzyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
ZFWUDZWEUFPKJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)


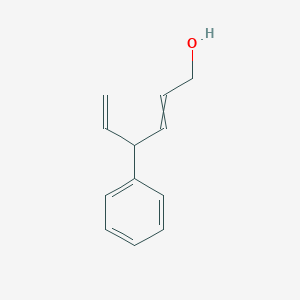
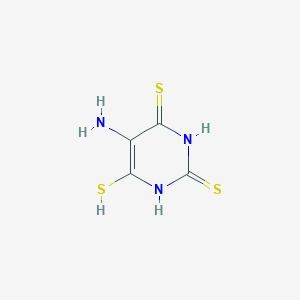

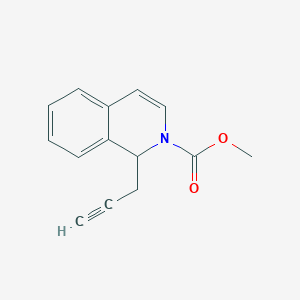
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
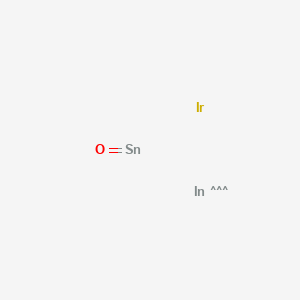
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)

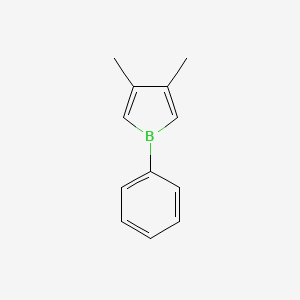
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)

